2-(5-Oxopyrrolidin-2-yl)acetohydrazide
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Overview
Description
2-(5-Oxopyrrolidin-2-yl)acetohydrazide is a chemical compound with the molecular formula C6H11N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Oxopyrrolidin-2-yl)acetohydrazide can be synthesized through the condensation of 2-(5-oxopyrrolidin-2-yl)acetates with hydrazine hydrate and phenylhydrazine . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxopyrrolidin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-oxo-2-pyrrolidinyl)acetic acid, while reduction could produce 2-(5-hydroxy-2-pyrrolidinyl)acetohydrazide.
Scientific Research Applications
2-(5-Oxopyrrolidin-2-yl)acetohydrazide has several scientific research applications:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Oxopyrrolidin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
2-(5-Oxopyrrolidin-2-yl)acetohydrazide can be compared with other similar compounds, such as:
Piracetam: A well-known nootropic drug with a similar pyrrolidine structure.
Levetiracetam: An antiepileptic drug with a pyrrolidinone core.
Phenylpiracetam: A phenyl-substituted analog of piracetam with enhanced nootropic effects.
These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. This compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
89691-71-4 |
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Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)acetohydrazide |
InChI |
InChI=1S/C6H11N3O2/c7-9-6(11)3-4-1-2-5(10)8-4/h4H,1-3,7H2,(H,8,10)(H,9,11) |
InChI Key |
VZLUTRWHGLKDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CC(=O)NN |
Origin of Product |
United States |
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